molecular formula C8H5ClN2O2S B1404984 Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate CAS No. 1363381-65-0

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate

Cat. No. B1404984
M. Wt: 228.66 g/mol
InChI Key: YJKOKFQZPRAOAB-UHFFFAOYSA-N
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Description

“Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1363381-65-0 . It has a molecular weight of 232.69 . The IUPAC name for this compound is methyl 1-chloro-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-carboxylate . It is a white solid and is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate” is 1S/C8H9ClN2O2S/c1-13-8(12)10-4-7-6(2-3-14-7)11(9)5-10/h2-3H,4-5H2,1H3 . The InChI key is GOGCNMXUUPAGJV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate” is a white solid . It has a molecular weight of 232.69 . It is stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate has been utilized in the synthesis of various derivatives. For example, new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives were synthesized using 3-aminothiophene-2-carboxamide, a modification of the traditional method involving methyl 3-aminothiophene-2-carboxylate, leading to higher yields and efficiency (Song, 2007). Additionally, novel 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized through the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines, which were evaluated for their antifungal activity (Konno et al., 1989).

Medicinal and Biological Activities

Thienopyrimidine derivatives have shown significant medicinal and biological activities. Notably, a class of thieno[3,2-d]pyrimidine has been identified as potent inhibitors of VEGF receptor-2 kinase, a critical component in the formation of new blood vessels in tumors (Song, 2007).

Anticancer Properties

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a compound synthesized from methyl 3-aminothiophene-2-carboxylate, demonstrated marked inhibition against several human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer (Huang et al., 2020).

New Methodologies in Synthesis

An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids was developed, based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, leading to compounds with antimicrobial activity against certain pathogens (Vlasova et al., 2019).

Safety And Hazards

“Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate” has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c1-13-8(12)5-2-4-6(14-5)7(9)11-3-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKOKFQZPRAOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166438
Record name Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate

CAS RN

1363381-65-0
Record name Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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